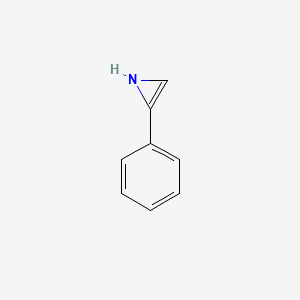
2-Phenylazirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylazirine is a useful research compound. Its molecular formula is C8H7N and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of 2-Phenylazirine derivatives as anticancer agents. Research indicates that modifications to the azirine structure can enhance biological activity against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in breast and lung cancer models, with IC50 values indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin .
1.2 Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated. Compounds derived from this compound exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. Studies have demonstrated that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi, offering a potential alternative to existing antibiotics .
Organic Synthesis
2.1 Building Blocks for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique ring structure allows for various chemical transformations, enabling the formation of more complex molecules. Researchers have utilized this compound in synthesizing heterocycles and other biologically active compounds through cycloaddition reactions and nucleophilic substitutions .
2.2 Catalytic Applications
Recent advancements have explored the use of this compound in catalytic processes. For example, it has been employed in reactions involving transition metals to facilitate the synthesis of complex organic molecules under mild conditions. This application is particularly valuable in green chemistry, where reducing environmental impact is crucial .
Materials Science
3.1 Polymer Chemistry
In materials science, this compound has been studied for its potential use in polymer chemistry. The incorporation of aziridine units into polymer backbones can enhance mechanical properties and thermal stability. Research indicates that polymers derived from this compound exhibit improved performance characteristics, making them suitable for applications in coatings and adhesives .
3.2 Photochemical Applications
The photochemical properties of this compound have also been investigated, particularly its ability to undergo photochemical reactions upon UV irradiation. This property is being explored for applications in photoinitiators for polymerization processes and as a component in light-sensitive materials .
Case Studies
Propriétés
Formule moléculaire |
C8H7N |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
2-phenyl-1H-azirine |
InChI |
InChI=1S/C8H7N/c1-2-4-7(5-3-1)8-6-9-8/h1-6,9H |
Clé InChI |
CUJHORJMHPUJGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













